molecular formula C9H10BrIO3 B14274853 1-Bromo-5-iodo-2,3,4-trimethoxybenzene CAS No. 174518-83-3

1-Bromo-5-iodo-2,3,4-trimethoxybenzene

Cat. No.: B14274853
CAS No.: 174518-83-3
M. Wt: 372.98 g/mol
InChI Key: JIOWZHSIGCLLGT-UHFFFAOYSA-N
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Description

1-Bromo-5-iodo-2,3,4-trimethoxybenzene is an organic compound characterized by the presence of bromine, iodine, and three methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-iodo-2,3,4-trimethoxybenzene can be synthesized through a multi-step process involving the bromination and iodination of 2,3,4-trimethoxybenzene. The typical synthetic route includes:

    Bromination: 2,3,4-trimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 1-position.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-iodo-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing bromine or iodine.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-5-iodo-2,3,4-trimethoxybenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-5-iodo-2,3,4-trimethoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in molecular studies.

Comparison with Similar Compounds

  • 1-Bromo-2,3,4-trimethoxybenzene
  • 1-Iodo-2,3,4-trimethoxybenzene
  • 1-Bromo-5-chloro-2,3,4-trimethoxybenzene

Comparison: 1-Bromo-5-iodo-2,3,4-trimethoxybenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to compounds with only one halogen. This dual-halogenation can enhance its utility in specific synthetic and research applications, providing a broader range of chemical transformations and interactions.

Properties

CAS No.

174518-83-3

Molecular Formula

C9H10BrIO3

Molecular Weight

372.98 g/mol

IUPAC Name

1-bromo-5-iodo-2,3,4-trimethoxybenzene

InChI

InChI=1S/C9H10BrIO3/c1-12-7-5(10)4-6(11)8(13-2)9(7)14-3/h4H,1-3H3

InChI Key

JIOWZHSIGCLLGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1Br)I)OC)OC

Origin of Product

United States

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